![molecular formula C27H23ClN4O2 B2922942 N-benzyl-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1190020-55-3](/img/structure/B2922942.png)
N-benzyl-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
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Description
The compound “N-benzyl-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a benzyl group (C6H5CH2-), and a pyrimidinone group (a six-membered ring containing two nitrogen atoms and a carbonyl group). The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzyl groups are likely to contribute to the overall stability of the molecule due to the resonance stabilization of the phenyl ring .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine . The benzyl group could also undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .Scientific Research Applications
I conducted several searches to find specific scientific research applications for the compound “N-benzyl-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide”, but unfortunately, there seems to be limited publicly available information on this exact compound.
Antiviral Applications
Indole derivatives have been reported to possess antiviral activities. For example, novel indolyl and oxochromenyl xanthenone derivatives have been studied for their anti-HIV-1 potential through molecular docking studies .
Anti-inflammatory Applications
Some indole derivatives have shown potential in anti-inflammatory activities. For instance, a novel inhibitor of cyclo-oxygenase-2 (COX-2) was investigated for its effect on the production of catabolic or anti-inflammatory mediators in osteoarthritis cartilage .
Anticancer Applications
Indole derivatives are also explored for their anticancer properties. Certain synthesized indole ribonucleosides were tested for in vitro antiproliferative activities against various human cell lines .
Antioxidant Applications
The antioxidant properties of indole derivatives make them interesting for research in oxidative stress-related conditions .
Antimicrobial Applications
The antimicrobial activity of indole derivatives is another area of interest due to their potential to combat bacterial infections .
Antidiabetic Applications
Indole derivatives have been studied for their antidiabetic effects, which could be beneficial in managing diabetes .
Antimalarial Applications
The antimalarial activity of indole derivatives is significant in the search for new treatments against malaria .
Kinase Inhibition Properties
Indole derivatives have been explored for their kinase inhibition properties, which could be useful in various therapeutic areas such as Alzheimer’s disease drug discovery .
properties
IUPAC Name |
N-benzyl-2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O2/c1-18-11-12-23-21(13-18)25-26(32(23)16-24(33)29-14-19-7-3-2-4-8-19)27(34)31(17-30-25)15-20-9-5-6-10-22(20)28/h2-13,17H,14-16H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDDSEQBLOKNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide |
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